4-Oxo-2-phenyl-4H-1-benzopyran-7-carboxylic acid
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Overview
Description
4-Oxo-2-phenyl-4H-chromene-7-carboxylic acid is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2-phenyl-4H-chromene-7-carboxylic acid typically involves the reaction of β-keto ester with resorcinol under acidic conditions, followed by hydrolysis . Another method involves the use of anthranilic acid derivatives . The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-2-phenyl-4H-chromene-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Jones reagent and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Oxo-2-phenyl-4H-chromene-7-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-2-phenyl-4H-chromene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits monoamine oxidase, an enzyme responsible for the oxidative deamination of monoamines . This inhibition leads to increased levels of neurotransmitters, which can have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
- 4-Oxo-4H-chromene-2-carboxylic acid
- 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid
- 4-Oxo-4H-chromene-8-carboxylic acid
Comparison: While these compounds share a similar chromene scaffold, 4-Oxo-2-phenyl-4H-chromene-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
14221-75-1 |
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Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-oxo-2-phenylchromene-7-carboxylic acid |
InChI |
InChI=1S/C16H10O4/c17-13-9-14(10-4-2-1-3-5-10)20-15-8-11(16(18)19)6-7-12(13)15/h1-9H,(H,18,19) |
InChI Key |
OHCNSTOLJWDQMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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